molecular formula C15H14N4OS2 B1244321 3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide

3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B1244321
M. Wt: 330.4 g/mol
InChI Key: XVVUWKWSRDRMEN-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4,6-dimethyl-N-(thiophen-2-ylmethylideneamino)-2-thieno[2,3-b]pyridinecarboxamide is a thienopyridine.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : This compound serves as a starting material for synthesizing various derivatives. For example, it reacts with 1,3-diketones, alkylethoxymethylenes, and ketene dithioacetals to produce different substituted pyrazolyl and pyrazolinyl derivatives (Ho, 1999).

  • Formation of Novel Compounds : The compound is also used as a precursor for synthesizing novel heterocyclic compounds with potential anti-Alzheimer and anti-COX-2 activities (Attaby et al., 2009).

  • Cyclization Reactions : It has been involved in reactions leading to N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which further undergo various cyclization processes to form different heterocyclic compounds (Chigorina et al., 2019).

Biological Activities

  • Antioxidant Properties : Derivatives of this compound have shown significant antioxidant activities in certain studies, indicating potential therapeutic applications (Zaki et al., 2017).

  • Antimicrobial Activity : Some fused heterocycles based on thieno[2,3-b]pyridine, derived from this compound, have been tested for antimicrobial and antifungal activities, showing promising results (El-Essawy et al., 2010).

Applications in Dye Synthesis

  • Disperse Dyes : It has been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which have applications as disperse dyes for polyester fibers (Ho, 2005).

Properties

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N-[(E)-thiophen-2-ylmethylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H14N4OS2/c1-8-6-9(2)18-15-11(8)12(16)13(22-15)14(20)19-17-7-10-4-3-5-21-10/h3-7H,16H2,1-2H3,(H,19,20)/b17-7+

InChI Key

XVVUWKWSRDRMEN-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=CS3)N)C

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=CS3)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=CS3)N)C

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 2
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3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 3
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3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 4
3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 5
3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 6
3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide

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